1-(Benzo[c]isoxazol-1(3H)-yl)ethanone
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Overview
Description
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone is an organic compound that belongs to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzoic acids in the presence of weak bases, leading to the formation of 2,1-benzisoxazol-3(1H)-ones . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which results in substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction times to ensure efficient synthesis. For example, the reduction of 5-(2-nitrobenzylidene)barbiturates has been described as a method to produce symmetric 3-substituted 2,1-benzisoxazoles .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different benzisoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, which is used in the synthesis of benzo[c]isoxazole containing 1,2,3-triazoles through a metal-free tandem reaction . Other reagents include tert-butyl nitrite and isoamyl nitrite, which enable the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of α,β-acetylenic oximes with AuCl3 leads to substituted isoxazoles .
Scientific Research Applications
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Benzo[c]isoxazol-1(3H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity. For example, benzisoxazole derivatives are known to interact with neurotransmitter receptors, which can modulate their activity and produce therapeutic effects .
Comparison with Similar Compounds
1-(Benzo[c]isoxazol-1(3H)-yl)ethanone can be compared with other similar compounds, such as:
2,1-Benzisoxazol-3(1H)-ones: These compounds share a similar core structure but differ in their substituents and functional groups.
3,5-Disubstituted Isoxazoles: These compounds have different substitution patterns on the isoxazole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9NO2 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(3H-2,1-benzoxazol-1-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-5H,6H2,1H3 |
InChI Key |
SZZMNORZDRPJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CO1 |
Origin of Product |
United States |
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